molecular formula C11H10BF3N2O4 B1456732 5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione CAS No. 1227700-46-0

5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

Cat. No.: B1456732
CAS No.: 1227700-46-0
M. Wt: 302.02 g/mol
InChI Key: ZWEWMCPRZJIIQY-UHFFFAOYSA-N
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Description

5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound featuring a unique structure that includes a trifluoromethyl group attached to a pyridine ring, and a boron-containing bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves multiple steps, starting with the preparation of the pyridine derivative. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, followed by the formation of the bicyclic structure through a series of cyclization reactions. The final step involves the incorporation of the boron atom under controlled conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes that can be implemented in a manufacturing setting .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups to the pyridine ring .

Scientific Research Applications

5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group, a pyridine ring, and a boron-containing bicyclic structure. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BF3N2O4/c1-17-5-9(18)20-12(17,21-10(19)6-17)8-4-2-3-7(16-8)11(13,14)15/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEWMCPRZJIIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=NC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Reactant of Route 2
Reactant of Route 2
5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Reactant of Route 3
Reactant of Route 3
5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Reactant of Route 4
Reactant of Route 4
5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Reactant of Route 5
Reactant of Route 5
5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Reactant of Route 6
5-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

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